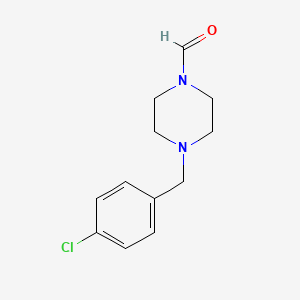
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)-N'-(2-ethoxyphenyl)thiourea, commonly known as DMTU, is a chemical compound that has been extensively studied in scientific research. DMTU is a thiourea derivative that has been shown to possess antioxidant properties and has been used in various laboratory experiments to investigate its potential therapeutic applications.
Mécanisme D'action
DMTU exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. The compound has been shown to increase the levels of endogenous antioxidants, such as glutathione, and reduce oxidative stress in cells.
Biochemical and Physiological Effects:
DMTU has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, DMTU has been shown to possess anti-inflammatory and anti-apoptotic effects. The compound has also been shown to modulate calcium homeostasis and inhibit the formation of reactive oxygen species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMTU in laboratory experiments is its relatively low toxicity. The compound has been shown to have a high LD50, indicating that it is relatively safe to handle. Additionally, DMTU is stable under a wide range of conditions, making it easy to work with. One limitation of using DMTU in laboratory experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are numerous future directions for research on DMTU. One potential area of investigation is its potential therapeutic applications in the treatment of neurodegenerative diseases. Additionally, further studies could investigate the compound's potential use as an anti-inflammatory agent or as a modulator of calcium homeostasis. Finally, research could be conducted to investigate the potential of DMTU as a therapeutic agent in other disease states, such as cardiovascular disease or cancer.
Conclusion:
In conclusion, DMTU is a thiourea derivative that has been extensively studied in scientific research. The compound possesses antioxidant properties and has been investigated for its potential therapeutic applications in a variety of disease states. While there are limitations to using DMTU in laboratory experiments, its relatively low toxicity and stability make it a promising compound for further investigation. Future research on DMTU could yield valuable insights into its therapeutic potential and contribute to the development of novel treatments for a variety of diseases.
Méthodes De Synthèse
DMTU can be synthesized through the reaction of 3,4-dimethoxyaniline and 2-ethoxybenzoyl isothiocyanate. The reaction occurs in the presence of a base, such as sodium hydroxide, and yields DMTU as a white crystalline solid.
Applications De Recherche Scientifique
DMTU has been used in numerous scientific studies to investigate its potential therapeutic applications. One area of research where DMTU has shown promise is in the field of neuroprotection. Studies have shown that DMTU possesses neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-(2-ethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-4-22-14-8-6-5-7-13(14)19-17(23)18-12-9-10-15(20-2)16(11-12)21-3/h5-11H,4H2,1-3H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGQONKKNJYJDQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=S)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-isopropylphenoxy)methyl]-N'-(3-nitrobenzylidene)-2-furohydrazide](/img/structure/B5739056.png)


![1-ethyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5739069.png)
![N-[4-(dimethylamino)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5739080.png)
![1-[2-(4-ethylphenoxy)ethyl]piperidine](/img/structure/B5739085.png)


![5-bromo-N-[4-(propionylamino)phenyl]-2-furamide](/img/structure/B5739098.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B5739102.png)
![3-[2-oxo-2-(1-piperidinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5739110.png)
![6-(4-bromo-2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5739116.png)

